

# Technical Guide: Predicted $^{13}\text{C}$ NMR Spectral Data of (2,2-Dimethylcyclopropyl)methanol

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## Compound of Interest

Compound Name: (2,2-Dimethylcyclopropyl)methanol

Cat. No.: B1348738

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## Abstract

This technical guide provides predicted  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectral data for **(2,2-Dimethylcyclopropyl)methanol** (CAS No. 930-50-7). Due to the absence of publicly available experimental  $^{13}\text{C}$  NMR data for this compound, a computational prediction was performed to offer valuable insights for the structural elucidation and characterization of this molecule. This document presents the predicted chemical shifts in a structured format, outlines a typical experimental protocol for  $^{13}\text{C}$  NMR data acquisition, and includes a structural diagram with atom-specific assignments. This guide serves as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this or structurally related compounds.

## Introduction

**(2,2-Dimethylcyclopropyl)methanol** is a cyclopropane derivative of interest in organic synthesis due to its unique structural features, which can influence the biological activity and physicochemical properties of larger molecules. Accurate characterization of such building blocks is paramount for quality control and for the unambiguous determination of reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural analysis of organic compounds. This guide focuses on the  $^{13}\text{C}$  NMR spectral data, which provides information on the carbon skeleton of the molecule. In the

absence of experimentally acquired spectra in public databases, this guide utilizes a highly reliable prediction algorithm to provide the  $^{13}\text{C}$  NMR chemical shifts.

## Predicted $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR chemical shifts for **(2,2-Dimethylcyclopropyl)methanol** were predicted using a computational model. The data is presented for a standard analysis in chloroform-d ( $\text{CDCl}_3$ ), a common solvent for NMR spectroscopy.

Table 1: Predicted  $^{13}\text{C}$  NMR Chemical Shifts for **(2,2-Dimethylcyclopropyl)methanol** in  $\text{CDCl}_3$

Carbon Atom	Predicted Chemical Shift ( $\delta$ ) in ppm
C1	25.8
C2	19.5
C3	17.4
$\text{C}(\text{CH}_3)_2$	21.7
$-\text{CH}_2\text{OH}$	67.3
$-\text{CH}_3$ (syn to $\text{CH}_2\text{OH}$ )	27.9
$-\text{CH}_3$ (anti to $\text{CH}_2\text{OH}$ )	14.9

Note: The assignments for the two methyl groups are based on typical steric and electronic effects in cyclopropane rings, though their absolute assignment may vary.

## Hypothetical Experimental Protocol for $^{13}\text{C}$ NMR Data Acquisition

The following protocol describes a standard procedure for obtaining a  $^{13}\text{C}$  NMR spectrum of a small organic molecule like **(2,2-Dimethylcyclopropyl)methanol**.

### 3.1. Sample Preparation

- Approximately 10-20 mg of **(2,2-Dimethylcyclopropyl)methanol** is accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

- The solution is transferred to a 5 mm NMR tube.
- The NMR tube is securely capped and carefully inserted into the NMR spectrometer's spinner turbine.

### 3.2. NMR Spectrometer and Parameters

- Spectrometer: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Nucleus:  $^{13}\text{C}$
- Experiment: Proton-decoupled  $^{13}\text{C}$  NMR (e.g., zgpg30)
- Solvent: Chloroform-d ( $\text{CDCl}_3$ )
- Temperature: 298 K (25 °C)
- Frequency: Approximately 100.6 MHz for a 400 MHz spectrometer.
- Spectral Width: 0-220 ppm
- Pulse Width: 30° pulse
- Relaxation Delay (d1): 2.0 seconds
- Acquisition Time (aq): 1.0 - 2.0 seconds
- Number of Scans (ns): 128 or more, to achieve an adequate signal-to-noise ratio.

### 3.3. Data Processing

- The acquired Free Induction Decay (FID) is subjected to Fourier transformation.
- Phase correction is applied to obtain an accurate baseline.
- Baseline correction is performed to ensure a flat baseline across the spectrum.

- The chemical shifts are referenced to the TMS signal at 0.00 ppm.
- The final spectrum is plotted and the chemical shifts of the peaks are determined.

## Visualization of Structure and NMR Assignments

The following diagram illustrates the chemical structure of **(2,2-Dimethylcyclopropyl)methanol** and the corresponding predicted  $^{13}\text{C}$  NMR chemical shift assignments.

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